Nimustine hydrochloride is a water-soluble nitrosourea compound developed in Japan []. Classified as an alkylating agent, it is a prodrug of chloroethylnitrosourea (CENU) []. Nimustine hydrochloride plays a crucial role in cancer research, particularly in the development of chemotherapeutic treatments for various cancers, including brain tumors [, , , ]. It has also been explored for its potential in treating psoriasis [].
Synthesis Analysis
Nimustine hydrochloride can be synthesized using 2-chloroethylamine as the starting material [, ]. The synthesis involves converting 2-chloroethylamine into isocyanate using bis(trichloromethyl) carbonate, followed by condensation, nitrosation, and finally, salification []. This method provides a simple and convenient route for the synthesis of Nimustine hydrochloride [].
Molecular Structure Analysis
The first crystal structure determination of Nimustine hydrochloride, a 2-chloroethyl-N-nitrosourea hydrochloride derivative, was achieved using X-ray powder diffraction and solid-state NMR []. The study confirmed protonation at a nitrogen atom of the pyrimidine ring through solid-state NMR spectroscopy [].
Applications
a) Cancer Research:
Brain Tumors: Nimustine hydrochloride is extensively studied for treating various brain tumors, including glioblastoma, anaplastic astrocytoma, and diffuse intrinsic pontine glioma (DIPG) [, , , , , , ]. Its efficacy has been demonstrated in both in vitro and in vivo studies [, , , ].
Other Cancers: Research also explored its use against malignant melanoma, leukemia, lymphoma, and lung cancer [, , , , , ].
Convection-Enhanced Delivery (CED): Studies investigated CED as a method to deliver Nimustine hydrochloride directly into brain tumors, potentially improving efficacy and minimizing systemic toxicity [, , , , , , ].
Cardiovascular Anomalies: Research utilized Nimustine hydrochloride to induce cardiovascular anomalies in rat and chick embryos, providing insights into the pathogenesis of congenital heart defects [, ].
d) Myelosuppression Research:
Predictive Modeling: Machine learning approaches were employed to model myelosuppression caused by Nimustine hydrochloride, aiming to predict adverse effects and personalize treatment [].
Future Directions
Optimizing CED for Brain Tumors: Further research is needed to optimize CED protocols for delivering Nimustine hydrochloride to brain tumors, focusing on catheter design, infusion parameters, and real-time monitoring techniques [, ].
Combination Therapies: Investigating the efficacy of Nimustine hydrochloride in combination with other chemotherapeutic agents, targeted therapies, or immunotherapies could potentially improve treatment outcomes [, , ].
Predictive Biomarkers: Identifying biomarkers to predict treatment response and toxicity to Nimustine hydrochloride would enable personalized therapy and improve patient outcomes [].
Drug Delivery Systems: Developing novel drug delivery systems for sustained and targeted delivery of Nimustine hydrochloride could enhance efficacy and reduce toxicity [, ].
Related Compounds
Temozolomide
Compound Description: Temozolomide is an oral alkylating agent used in chemotherapy, particularly for brain tumors like glioblastoma. [, , , ] It acts by methylating DNA, leading to cell death. Temozolomide is known for its ability to cross the blood-brain barrier, making it effective in treating brain tumors.
Relevance: Temozolomide is often used in combination with Nimustine hydrochloride in treating gliomas, particularly in cases of recurrence. [, ] These two compounds are considered to have non-cross-resistant mechanisms of action, increasing the effectiveness of the therapy. [, ] This means that tumors resistant to one drug may still respond to the other.
Carboplatin
Compound Description: Carboplatin is a platinum-based chemotherapy drug used to treat various cancers, including brain tumors. [, , ] Like other platinum-based drugs, it works by binding to DNA and interfering with its replication, ultimately causing cell death.
Relevance: Carboplatin is investigated as a potential combination therapy agent with Nimustine hydrochloride, particularly for treating advanced malignant melanoma. [] This combination aims to improve the response rate and potentially provide a more favorable outcome for patients.
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug with a broad spectrum of activity against various cancers. [, , , , ] It exerts its anticancer effects by crosslinking with DNA, preventing DNA replication and transcription, and ultimately leading to cell death.
Dacarbazine
Compound Description: Dacarbazine (DTIC) is an alkylating agent used in chemotherapy, particularly for treating melanoma and Hodgkin's lymphoma. [, , , , , ] It works by interfering with DNA replication and RNA transcription, ultimately leading to cell death.
Relevance: Dacarbazine is frequently combined with Nimustine hydrochloride in treating malignant melanoma, forming the basis of the DAV (Dacarbazine, ACNU, Vincristine) regimen. [, , , ] This combination aims to achieve better tumor control and improve survival rates.
Vincristine
Compound Description: Vincristine is a chemotherapy drug derived from the periwinkle plant. [, , , , , ] It belongs to a class of drugs known as vinca alkaloids and acts by interfering with the cell division process, ultimately leading to cell death.
Relevance: Vincristine is a common component of combination chemotherapies, including those involving Nimustine hydrochloride. [, , , , ] A notable example is its inclusion in the DAV regimen for treating malignant melanoma. [, ]
Cyclophosphamide
Compound Description: Cyclophosphamide is an alkylating agent used in chemotherapy to treat various cancers. [, , ] It works by damaging the DNA of cancer cells, preventing them from growing and dividing.
Relevance: Cyclophosphamide is a chemotherapy drug with a similar mechanism of action to Nimustine hydrochloride. [, , ] Both drugs are alkylating agents, but they may have different toxicity profiles.
Etoposide
Compound Description: Etoposide is a chemotherapy medication used to treat a variety of cancers. [, , ] It is a topoisomerase II inhibitor that prevents the repair of DNA strands, leading to cell death.
Relevance: Etoposide is investigated as a potential combination therapy agent with Nimustine hydrochloride for treating malignant gliomas. [] This combination aims to enhance treatment effectiveness and improve patient outcomes.
Melphalan
Compound Description: Melphalan is a chemotherapy drug belonging to the class of alkylating agents, specifically a nitrogen mustard. [] It is used to treat various cancers, including multiple myeloma and ovarian cancer.
Relevance: Melphalan is investigated as an alternative to Nimustine hydrochloride in conditioning regimens for childhood acute leukemia and lymphoma. [] While both drugs are alkylating agents, Melphalan was associated with lower pulmonary complications in this study.
Busulfan
Compound Description: Busulfan is a chemotherapy drug that belongs to the class of alkylating agents known as alkyl sulfonates. [] It works by interfering with DNA replication and is used to treat various cancers, particularly as part of conditioning regimens before stem cell transplantation.
Procarbazine
Compound Description: Procarbazine is a chemotherapy medication used to treat Hodgkin’s lymphoma and brain tumors. [, ] It is categorized as an alkylating agent and works by damaging the DNA of cancer cells.
Relevance: Procarbazine, along with Nimustine hydrochloride, vincristine, and cyclophosphamide, is part of a chemotherapy regimen (CONP) used in the treatment of small cell lung cancer. [] The study aimed to assess the effectiveness of CONP administered continuously or alternately with another chemotherapy regimen.
Compound Description: Gd-DOTA is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures. [, ]
Relevance: Gd-DOTA is not structurally related to Nimustine hydrochloride but is essential for the safe and effective delivery of the drug using convection-enhanced delivery (CED). [, ] By mixing Gd-DOTA with Nimustine hydrochloride, clinicians can monitor the drug distribution in real-time during CED, ensuring it reaches the targeted tumor site while minimizing exposure to healthy brain tissue.
Evans Blue Dye
Compound Description: Evans Blue Dye is a diazo dye used in medical research to assess blood-brain barrier permeability. [, ] It binds to albumin in the blood, and its presence in tissues outside blood vessels indicates a breach in the blood-brain barrier.
Relevance: Evans Blue Dye is utilized in studies involving Nimustine hydrochloride to visualize and confirm the drug's distribution within the brain. [, ] Specifically, it helps researchers and clinicians assess the effectiveness of drug delivery methods like convection-enhanced delivery (CED) and evaluate the extent of drug penetration into brain tissue.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nimustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-amino-2-methylpyrimidin-5-ylmethyl] group. An antineoplastic agent especially effective against malignant brain tumors. It has a role as an alkylating agent and an antineoplastic agent. It is an organochlorine compound, an aminopyrimidine and a member of N-nitrosoureas. It is a conjugate base of a nimustine(1+). Nimustine has been used in trials studying the treatment of Glioblastoma. Nimustine is a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death. (NCI05) Antineoplastic agent especially effective against malignant brain tumors. The resistance which brain tumor cells acquire to the initial effectiveness of this drug can be partially overcome by the simultaneous use of membrane-modifying agents such as reserpine, calcium antagonists such as nicardipine or verapamil, or the calmodulin inhibitor, trifluoperazine. The drug has also been used in combination with other antineoplastic agents or with radiotherapy for the treatment of various neoplasms.
NH-bis(m-PEG4) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
NH-bis(PEG1-azide) is a PEG derivative containing an amino group with two azide groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls. The azide groups enable PEGylation via Click Chemistry.
NH-bis(m-PEG8) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
NH-bis(PEG1-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls, etc. The hydroxy groups enable further derivatization or replacement with other reactive functional groups.
NH-bis(PEG2-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls, etc. The hydroxy groups enable further derivatization or replacement with other reactive functional groups.
NH-bis(PEG2-Boc) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications. Therefore, NH-bis(PEG2-Boc) may be useful in the development of antibody drug conjugates and drug delivery methods.